molecular formula C18H17N3O2 B5523495 1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole

1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole

Cat. No.: B5523495
M. Wt: 307.3 g/mol
InChI Key: KOVHJCRIWVIONR-UHFFFAOYSA-N
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Description

1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole, commonly known as CPP, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which play a key role in the inflammatory process. CPP has been extensively studied for its potential use in the treatment of a variety of inflammatory disorders, including arthritis, cancer, and Alzheimer's disease.

Scientific Research Applications

Structural and Synthesis Insights

  • Structural Characteristics : The furyl and phenyl rings in related compounds display significant inclination relative to the central unit, showcasing inter- and intramolecular hydrogen bonding. This characteristic underlines the compound's potential for forming stable structures necessary for various applications (Yaqub et al., 2009).

  • Synthesis Approaches : Research has demonstrated methods for synthesizing derivatives by reacting with different aromatic aldehydes. Such synthetic versatility is pivotal for creating novel molecules with enhanced or targeted properties (Altalbawy, 2013).

Applications in Material Science and Pharmacology

  • Material Science Applications : The derivatives of this compound have been used to develop host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating high efficiency and low roll-off at various emission wavelengths. This application is crucial for advancing display technologies (Li et al., 2016).

  • Pharmacological Potential : Some derivatives exhibit significant antimicrobial and antidepressant activities, making them potential candidates for drug development. The ability to synthesize compounds with such biological activities is vital for creating new therapeutic agents (Özdemir et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrrolidine rings, for example, are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space .

Future Directions

Furan and pyrrolidine derivatives have potential in various fields, including coordination chemistry, medicinal chemistry, and material sciences . The future research could focus on exploring these potentials further.

Properties

IUPAC Name

[2-(furan-2-yl)pyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(20-10-2-7-16(20)17-8-3-12-23-17)14-5-1-6-15(13-14)21-11-4-9-19-21/h1,3-6,8-9,11-13,16H,2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVHJCRIWVIONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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